4-AMINO-3-METIL-7-AZAINDOL

Descripción general

Descripción

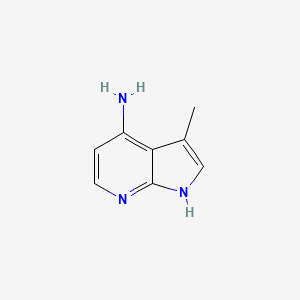

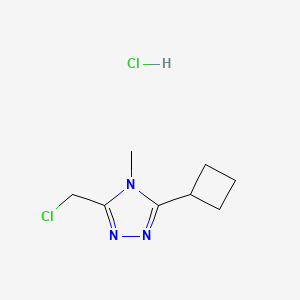

4-Amino-3-methyl-7-azaindole is a useful research compound. Its molecular formula is C8H9N3 and its molecular weight is 147.18 g/mol. The purity is usually 95%.

BenchChem offers high-quality 4-Amino-3-methyl-7-azaindole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Amino-3-methyl-7-azaindole including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Actividad Anticancerígena

Las azaindoles, incluyendo 4-Amino-3-metil-7-azaindol, han sido estudiadas por su potencial en la terapia anticancerígena. Han sido sintetizadas y evaluadas para la actividad anticancerígena in vitro contra varias líneas celulares de cáncer, tales como cáncer de mama, cuello uterino, próstata, hígado y leucemia mielógena .

Inhibición de Quinasas

El marco de azaindol se utiliza comúnmente en el diseño de inhibidores de quinasas. Estos compuestos sirven como excelentes bioisósteros de sistemas de indol o purina y han contribuido significativamente al descubrimiento e innovación de fármacos .

Métodos de Síntesis

Los desarrollos recientes en métodos sintéticos para unidades centrales de azaindol resaltan las interesantes propiedades bioquímicas y biofísicas del compuesto. Se han diseñado nuevos métodos para sintetizar estas unidades centrales, que son cruciales para diversas aplicaciones de investigación .

Motivo de Unión a la Bisagra en Inhibidores de Quinasas

7-Azaindol, un compuesto relacionado, se ha empleado como fragmento privilegiado de quinasa debido a su gran potencial como motivo de unión a la bisagra. Esta aplicación probablemente también sea relevante para this compound .

Potencia de Inmunoterapia

En el campo de la inmunoterapia para el tratamiento del cáncer, las azaindoles han mostrado promesas. Derivados específicos han demostrado mejoras significativas en la potencia en esta área .

Mecanismo De Acción

Target of Action

The primary target of 4-Amino-3-methyl-7-azaindole is the Tyrosine Protein Kinase SRC . This kinase plays a crucial role in regulating cellular processes such as proliferation, differentiation, and survival .

Mode of Action

4-Amino-3-methyl-7-azaindole acts as an inhibitor of the SRC kinase . It interacts with the kinase’s ATP-binding site, specifically the hinge region . The compound forms two hydrogen bonds with the kinase hinge region, effectively inhibiting the kinase’s activity .

Biochemical Pathways

The inhibition of SRC kinase by 4-Amino-3-methyl-7-azaindole affects various biochemical pathways. SRC kinase is involved in many signaling pathways that regulate crucial cellular processes . Therefore, its inhibition can lead to changes in these processes, potentially leading to antiproliferative and antioxidant activities .

Pharmacokinetics

Efforts have been made to reduce aldehyde oxidase (ao)-mediated metabolism at the 2-position of these 7-azaindole analogues .

Result of Action

The result of 4-Amino-3-methyl-7-azaindole’s action is significant antiproliferative activity. In vitro studies on the MCF-7 breast cancer cell line showed that the compound and its analogues have significant antiproliferative results .

Análisis Bioquímico

Biochemical Properties

4-Amino-3-methyl-7-azaindole plays a crucial role in biochemical reactions, particularly in the inhibition of specific enzymes and proteins. It has been identified as an inhibitor of tyrosine protein kinase SRC, which is involved in the regulation of various cellular processes, including cell growth and differentiation . The interaction between 4-Amino-3-methyl-7-azaindole and SRC kinase is characterized by the binding of the compound to the active site of the enzyme, thereby preventing its activity and subsequent downstream signaling pathways . Additionally, 4-Amino-3-methyl-7-azaindole has shown potential in inhibiting other kinases, making it a valuable tool in the study of kinase-related biochemical pathways .

Cellular Effects

The effects of 4-Amino-3-methyl-7-azaindole on various cell types and cellular processes have been extensively studied. This compound has been shown to exert antiproliferative effects on cancer cell lines, such as the MCF-7 breast cancer cell line . The antiproliferative activity is primarily due to the inhibition of SRC kinase, which plays a critical role in cell proliferation and survival. Furthermore, 4-Amino-3-methyl-7-azaindole has been found to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of p38 MAP kinase, which is involved in inflammatory responses and stress signaling .

Molecular Mechanism

The molecular mechanism of action of 4-Amino-3-methyl-7-azaindole involves its interaction with specific biomolecules, leading to enzyme inhibition and changes in gene expression. At the molecular level, 4-Amino-3-methyl-7-azaindole binds to the active site of SRC kinase, resulting in the inhibition of its catalytic activity . This binding interaction is facilitated by the unique structural features of the compound, which allow it to fit snugly into the enzyme’s active site. Additionally, 4-Amino-3-methyl-7-azaindole has been shown to inhibit other kinases, such as p38 MAP kinase, through similar binding interactions . These inhibitory effects lead to alterations in downstream signaling pathways and gene expression, ultimately affecting cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Amino-3-methyl-7-azaindole have been observed to change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that 4-Amino-3-methyl-7-azaindole remains stable under specific conditions, allowing for prolonged inhibition of target enzymes and sustained cellular effects . The compound may undergo degradation over time, leading to a decrease in its inhibitory activity and subsequent cellular effects. Long-term studies in vitro and in vivo have demonstrated that 4-Amino-3-methyl-7-azaindole can maintain its activity for extended periods, provided that it is stored and handled under appropriate conditions .

Dosage Effects in Animal Models

The effects of 4-Amino-3-methyl-7-azaindole vary with different dosages in animal models. At lower doses, the compound has been shown to effectively inhibit target enzymes and produce desired therapeutic effects without causing significant toxicity . At higher doses, 4-Amino-3-methyl-7-azaindole may exhibit toxic or adverse effects, including cytotoxicity and organ damage . Threshold effects have been observed, where the compound’s efficacy plateaus at a certain dosage, beyond which no additional therapeutic benefits are achieved . These findings highlight the importance of optimizing dosage regimens to maximize the therapeutic potential of 4-Amino-3-methyl-7-azaindole while minimizing adverse effects.

Metabolic Pathways

4-Amino-3-methyl-7-azaindole is involved in various metabolic pathways, interacting with specific enzymes and cofactors. The compound has been shown to affect metabolic flux and metabolite levels by inhibiting key enzymes involved in cellular metabolism . For instance, 4-Amino-3-methyl-7-azaindole can inhibit the activity of p38 MAP kinase, which plays a role in regulating metabolic processes . Additionally, the compound may interact with other enzymes and cofactors, leading to alterations in metabolic pathways and changes in metabolite levels .

Transport and Distribution

The transport and distribution of 4-Amino-3-methyl-7-azaindole within cells and tissues are critical factors that influence its activity and function. The compound is transported across cell membranes through specific transporters and binding proteins . Once inside the cell, 4-Amino-3-methyl-7-azaindole can localize to specific cellular compartments, where it exerts its inhibitory effects on target enzymes . The distribution of the compound within tissues is also influenced by its interactions with binding proteins, which can affect its localization and accumulation .

Subcellular Localization

The subcellular localization of 4-Amino-3-methyl-7-azaindole plays a crucial role in its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . For example, 4-Amino-3-methyl-7-azaindole may be localized to the cytoplasm or nucleus, where it can interact with target enzymes and influence cellular processes . The subcellular localization of the compound is essential for its inhibitory activity and its ability to modulate cellular function.

Propiedades

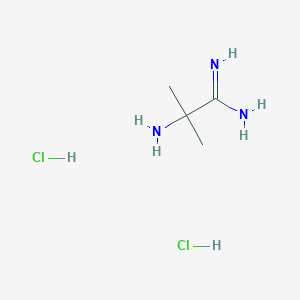

IUPAC Name |

3-methyl-1H-pyrrolo[2,3-b]pyridin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3/c1-5-4-11-8-7(5)6(9)2-3-10-8/h2-4H,1H3,(H3,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSPDBEMMMAWEQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CNC2=NC=CC(=C12)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801260681 | |

| Record name | 1H-Pyrrolo[2,3-b]pyridin-4-amine, 3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801260681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1363380-70-4 | |

| Record name | 1H-Pyrrolo[2,3-b]pyridin-4-amine, 3-methyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1363380-70-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Pyrrolo[2,3-b]pyridin-4-amine, 3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801260681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[5-(Propan-2-yl)-1,2,4-oxadiazol-3-yl]morpholine hydrochloride](/img/structure/B1378835.png)

![[3-(Dimethylamino)-1,2,4-oxadiazol-5-yl]methanol](/img/structure/B1378837.png)